(E)-Naringenin chalcone

Description

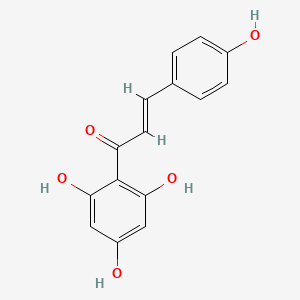

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMWTPYORBCMF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043553 | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25515-46-2, 73692-50-9, 5071-40-9 | |

| Record name | Naringenin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naringenin chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-Naringenin Chalcone: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (E)-Naringenin Chalcone (B49325), a key biosynthetic intermediate of flavonoids with significant anti-inflammatory, anti-allergic, and anticancer properties.[1] It details its primary natural sources, biosynthetic pathway, and standardized protocols for its extraction, isolation, and purification, tailored for a scientific audience engaged in natural product chemistry and drug discovery.

Natural Sources of (E)-Naringenin Chalcone

This compound is a naturally occurring chalconoid found in a variety of plants, particularly in edible fruits and vegetables.[2] It serves as the open-chain precursor to the flavanone (B1672756) naringenin (B18129).[3] The highest concentrations are typically found in the skin of fruits. The primary dietary sources include tomatoes, citrus fruits, and apples.[4][5]

Table 1: Quantitative Analysis of Naringenin Chalcone in Natural Sources

| Natural Source | Plant Part | Concentration (Fresh Weight) | Reference |

|---|---|---|---|

| Cherry Tomatoes (Solanum lycopersicum) | Whole Fruit | 57.8 mg/kg | [6] |

| Tomatoes (Solanum lycopersicum) | Skin | High concentration, most effective polyphenol for anti-allergic properties | [2][4] |

| Grapefruit (Citrus paradisi) | Peel | Identified as a key metabolite | [7][8] |

| Citrus Fruits (General) | Fruit | Contains naringenin chalcone | [5] |

| Apples (Malus domestica) | Fruit | Contains chalcones, including phloretin (B1677691) (a dihydrochalcone) | [4][5] |

| Licorice (Glycyrrhiza glabra) | Root | Abundant in various bioactive chalcones |[4] |

Biosynthesis of this compound

Naringenin chalcone is a central intermediate in the flavonoid biosynthetic pathway, which is highly conserved among higher plants.[5] The process begins with the amino acid L-phenylalanine (or L-tyrosine in monocots). A series of enzymatic reactions converts the initial precursor into p-coumaroyl-CoA. The key committed step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme Chalcone Synthase (CHS) .[3][9][10] This forms the characteristic C6-C3-C6 backbone of the chalcone. The resulting this compound can then be stereospecifically cyclized by the enzyme Chalcone Isomerase (CHI) to form (2S)-naringenin, the precursor for a vast array of downstream flavonoids.[3][11]

Caption: Biosynthesis of this compound from L-Phenylalanine.

Isolation and Purification Workflow

The isolation of this compound from natural sources follows a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to separate the target chalcone from a complex matrix of other plant secondary metabolites.

Caption: Generalized workflow for isolating this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Extraction from Plant Material

This protocol is a generalized method based on common solvent extraction techniques for flavonoids.[7][12]

-

Sample Preparation : Collect fresh plant material (e.g., cherry tomato peels). Air-dry the material in the shade at room temperature or use a lyophilizer to prevent degradation of thermolabile compounds. Once fully dried, grind the material into a fine powder using a mechanical blender to increase the surface area for extraction.

-

Maceration : Weigh the powdered plant material and place it in a large Erlenmeyer flask. Add an appropriate solvent (e.g., 95% methanol or ethanol) in a 1:10 solid-to-solvent ratio (w/v).

-

Extraction : Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation. Alternatively, for a more rapid extraction, perform sonication in an ultrasonic bath for 60 minutes or heat under reflux for 4 hours.

-

Filtration and Concentration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Solvent Evaporation : Combine the filtrates and concentrate them under reduced pressure at 40°C using a rotary evaporator. This yields a crude extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude extract using silica (B1680970) gel column chromatography.[13]

-

Column Packing : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly under gravity.

-

Sample Loading : Adsorb the crude extract onto a small amount of silica gel and allow the solvent to evaporate completely. Carefully load the dried, extract-laden silica gel onto the top of the packed column.

-

Elution : Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (B1210297) (EtOAc) or chloroform. A typical gradient might be Hexane -> Hexane:EtOAc (9:1) -> Hexane:EtOAc (8:2) and so on, up to 100% EtOAc, followed by EtOAc:Methanol mixtures if necessary.

-

Fraction Collection : Collect the eluate in sequential fractions of a fixed volume (e.g., 20 mL).

-

Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Spot the fractions on a TLC plate and visualize under UV light (254 nm and 365 nm). Combine the fractions that show a spot corresponding to the Rf value of a naringenin chalcone standard.

-

Concentration : Evaporate the solvent from the combined, purified fractions to yield a semi-purified solid.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

HPLC is used for final purification and quantitative analysis.[14][15][16]

Table 2: Exemplar HPLC Conditions for Naringenin Chalcone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | [16] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [16] |

| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 9 minutes) | [16] |

| Flow Rate | 0.3 - 1.0 mL/min | [14][16] |

| Column Temperature | 40°C | [15][16] |

| Detection | UV/Vis Detector at 280 nm or 370 nm | [15] |

| Injection Volume | 2-10 µL |[16] |

-

Sample Preparation : Dissolve the semi-purified solid from Protocol 2 in HPLC-grade methanol or the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter before injection.

-

Analytical HPLC : Inject the sample into an analytical HPLC system using the conditions outlined in Table 2 to confirm the presence and purity of naringenin chalcone by comparing the retention time with a pure standard.

-

Preparative HPLC : For final purification, use a semi-preparative or preparative HPLC system with a larger column. Inject a concentrated solution of the semi-purified sample and collect the peak corresponding to naringenin chalcone.

-

Post-Purification : Evaporate the solvent from the collected fraction to obtain the highly purified compound.

Protocol 4: Crystallization

Crystallization is an effective final step for obtaining high-purity material.[17][18]

-

Solvent Selection : Dissolve the purified naringenin chalcone in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/isopropanol 1:4 v/v) with gentle heating (~35°C).[17]

-

Slow Evaporation : Cover the vial with perforated parafilm and leave it undisturbed at room temperature.

-

Crystal Formation : As the solvent slowly evaporates over 1-2 days, crystals of pure this compound will form.

-

Isolation : Decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Structural Characterization

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will confirm the molecular weight (protonated molecule [M+H]⁺ at m/z 273).[7]

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6) will provide the complete structural fingerprint of the molecule, confirming the chalcone backbone and substitution pattern.[13]

-

Infrared (IR) Spectroscopy : FT-IR analysis will identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches.[13]

-

UV-Vis Spectroscopy : The UV spectrum in methanol will show characteristic absorption maxima for the chalcone chromophore.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 4. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]

- 5. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. econtent.hogrefe.com [econtent.hogrefe.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ijbpas.com [ijbpas.com]

- 13. mdpi.com [mdpi.com]

- 14. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Integrated metabolomic and transcriptomic analyses reveal temporal dynamics of secondary metabolite accumulation in Cibotium barometz rhizome [frontiersin.org]

- 17. DSpace [cora.ucc.ie]

- 18. Naringenin Cocrystals Prepared by Solution Crystallization Method for Improving Bioavailability and Anti-hyperlipidemia Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance of molecules: A technical guide to the biosynthesis of naringenin chalcone in plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthesis of naringenin (B18129) chalcone (B49325) in plants has been released today, offering researchers, scientists, and drug development professionals a deep dive into the core biochemical processes that give rise to this important flavonoid precursor. This whitepaper provides an in-depth analysis of the enzymatic pathway, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Naringenin chalcone is a pivotal molecule in the plant kingdom, serving as the entry point for the vast and diverse flavonoid biosynthetic pathway. Flavonoids are a class of secondary metabolites with a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them a subject of intense research for pharmaceutical and nutraceutical applications. Understanding the intricacies of naringenin chalcone biosynthesis is therefore crucial for harnessing the potential of these natural compounds.

This technical guide meticulously breaks down the multi-step enzymatic cascade that converts the primary metabolite L-phenylalanine into naringenin chalcone. The process begins with the general phenylpropanoid pathway, a foundational metabolic route in higher plants.

The Core Biosynthetic Pathway

The biosynthesis of naringenin chalcone is a four-step enzymatic process:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1] This is the committed step of the phenylpropanoid pathway.[1]

-

Cinnamate-4-Hydroxylase (C4H): Following this, trans-cinnamic acid is hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid.[2][3]

-

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) through the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA.[4][5] This activation step is essential for the subsequent condensation reaction.

-

Chalcone Synthase (CHS): The final and key regulatory step is catalyzed by Chalcone Synthase (CHS).[6] This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the 15-carbon skeleton of naringenin chalcone.[6][7] The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of 2',4',4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[8]

Naringenin chalcone can then be cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a precursor for a wide variety of downstream flavonoids.[8][9]

Visualizing the Pathway

To provide a clear visual representation of this biochemical journey, the following diagram illustrates the biosynthetic pathway of naringenin chalcone.

Quantitative Insights into Enzyme Kinetics

A thorough understanding of the enzymes involved in naringenin chalcone biosynthesis requires quantitative data on their catalytic efficiencies. The following tables summarize the kinetic parameters (Km and Vmax) for the key enzymes from various plant sources.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|

| Petroselinum crispum | L-Phenylalanine | 32 | 1.5 | (Havir & Hanson, 1968) |

| Solanum tuberosum | L-Phenylalanine | 270 | 2.3 | (Koukol & Conn, 1961) |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

|---|---|---|---|---|

| Pisum sativum | trans-Cinnamic Acid | 10 | 120 | (Russell & Conn, 1967) |

| Helianthus tuberosus | trans-Cinnamic Acid | 17 | 33 | (Benveniste et al., 1977) |

Table 3: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) | Vmax (pkat/µg) | Reference |

|---|---|---|---|---|

| Populus trichocarpa x P. deltoides | p-Coumaric Acid | 80 | 119.2 | [4] |

| Arabidopsis thaliana (At4CL1) | p-Coumaric Acid | 12 | 10.3 | (Ehlting et al., 1999) |

| Glycine max | p-Coumaric Acid | 16 | 21.7 | (Lindermayr et al., 2003) |

Table 4: Kinetic Parameters of Chalcone Synthase (CHS)

| Plant Source | Substrate | Km (µM) | Vmax (pmol/s/mg) | Reference |

|---|---|---|---|---|

| Medicago sativa (Wild-type) | p-Coumaroyl-CoA | 1.8 | 1.2 | [10] |

| Medicago sativa (Wild-type) | Malonyl-CoA | 31 | 1.2 | [10] |

| Dendrobium sinense | p-Coumaroyl-CoA | - | 0.88 ± 0.07 |[10] |

Experimental Protocols

To facilitate further research in this field, this guide provides detailed methodologies for key experiments cited in the literature.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

-

Principle: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm.

-

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and the enzyme extract.

-

Incubate the reaction mixture at 37°C.

-

Measure the absorbance at 290 nm at regular intervals.

-

Calculate the enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of trans-cinnamic acid (10,000 M-1 cm-1).

-

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically involves the use of radiolabeled substrates or coupled enzyme systems. A common spectrophotometric method is described below.

-

Principle: This assay measures the NADPH-dependent hydroxylation of trans-cinnamic acid to p-coumaric acid. The reaction is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM NADPH, 0.5 mM trans-cinnamic acid, and the microsomal enzyme preparation.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).

-

4-Coumarate:CoA Ligase (4CL) Activity Assay

The activity of 4CL is determined by monitoring the formation of the CoA thioester.

-

Principle: This spectrophotometric assay measures the formation of p-coumaroyl-CoA, which has a characteristic absorbance maximum at 333 nm.[4]

-

Procedure:

-

Prepare a reaction mixture containing 200 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl2, 0.3 mM Coenzyme A, 0.2 mM p-coumaric acid, and the purified enzyme.[4]

-

Incubate the reaction at 30°C.

-

Monitor the increase in absorbance at 333 nm.

-

Calculate the enzyme activity based on the rate of formation of p-coumaroyl-CoA.

-

Chalcone Synthase (CHS) Activity Assay

CHS activity is measured by quantifying the formation of naringenin chalcone.

-

Principle: This assay involves the incubation of the enzyme with its substrates, p-coumaroyl-CoA and malonyl-CoA, followed by the quantification of the product, naringenin chalcone, which is often converted to naringenin for easier detection by HPLC.

-

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 50 µM p-coumaroyl-CoA, 100 µM malonyl-CoA, and the purified CHS enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., glacial acetic acid).

-

Extract the product with ethyl acetate.

-

Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) by monitoring absorbance at a wavelength suitable for naringenin (e.g., 288 nm).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the expression, purification, and activity assay of a key enzyme like Chalcone Synthase.

Regulatory Mechanisms and Future Directions

The biosynthesis of naringenin chalcone is tightly regulated at multiple levels, including gene expression, enzyme activity, and metabolic feedback. The expression of the biosynthetic genes is often coordinately induced by various developmental and environmental cues, such as light, wounding, and pathogen attack. Transcription factors, particularly from the MYB and bHLH families, play a crucial role in this regulation.

Future research will likely focus on elucidating the intricate regulatory networks that control flavonoid biosynthesis, as well as on metabolic engineering strategies to enhance the production of specific high-value flavonoids in plants and microbial systems. The detailed understanding of the biosynthetic pathway and the enzymes involved, as presented in this guide, provides a solid foundation for these future endeavors.

This technical guide serves as a valuable resource for the scientific community, providing the necessary theoretical background and practical methodologies to advance research in the fascinating field of flavonoid biosynthesis.

References

- 1. Metabolic engineering strategies for naringenin production enhancement in Streptomyces albidoflavus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine Ammonia Lyase/PAL Activity Assay Kit (Colorimetric) (NBP3-25907): Novus Biologicals [novusbio.com]

- 3. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes. | Semantic Scholar [semanticscholar.org]

- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 7. sunlongbiotech.com [sunlongbiotech.com]

- 8. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]

- 9. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes [agris.fao.org]

- 10. researchgate.net [researchgate.net]

(E)-Naringenin Chalcone: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the biochemical properties, mechanisms of action, and experimental data of (E)-Naringenin Chalcone (B49325), a flavonoid with significant therapeutic potential.

(E)-Naringenin chalcone , a naturally occurring flavonoid predominantly found in tomatoes and citrus fruits, has garnered substantial interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of its chemical identity, biological effects, and underlying molecular mechanisms, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 73692-50-9 | [1][2][3] |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [1][4][5] |

| Alternate CAS | 25515-46-2 (for naringenin (B18129) chalcone, non-specific isomer) | [5][6][7] |

| Molecular Formula | C₁₅H₁₂O₅ | [1][3][6] |

| Molecular Weight | 272.25 g/mol | [1][3][6] |

Therapeutic Potential and Biological Activities

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in various therapeutic areas. Its key properties include anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.

Anti-inflammatory and Anti-allergic Properties

This compound demonstrates potent anti-inflammatory and anti-allergic activities. It has been shown to inhibit the production of key pro-inflammatory mediators.[1][6][8] In vivo studies have confirmed its efficacy in reducing inflammation and allergic responses. For instance, it has been shown to inhibit the anaphylactic response to IgE-mediated passive cutaneous anaphylaxis in mice.[1] Furthermore, it has shown strong antiallergic activity when administered both intravenously and topically.[9]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Comparative studies have highlighted its potent antioxidant potential.[5]

| Antioxidant Assay | IC₅₀ Value (µg/mL) | Reference |

| DPPH radical scavenging | Not explicitly quantified for this compound in the provided results, but chalcone derivatives show activity with IC50 values ranging from 3.39 to 8.22 µg/mL. | [10] |

Anticancer Activity

This compound has demonstrated anticancer properties, notably against glioblastoma. It can induce apoptosis in human glioblastoma cells in a dose-dependent manner.[1] In vivo xenograft models have shown a reduction in tumor volume and weight upon treatment.[1] The anticancer effects are linked to the modulation of various signaling pathways involved in cell proliferation and survival.[11][12][13]

Antidiabetic and Metabolic Effects

This chalcone has shown potential in the management of diabetes and metabolic disorders. It can improve adipocyte function by enhancing the production of adiponectin, an important hormone in glucose regulation and insulin (B600854) sensitivity.[14][15] Studies suggest it may have metformin-like antidiabetic effects, potentially through the activation of AMP-activated protein kinase (AMPK).[16]

Mechanisms of Action: Signaling Pathways

The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of inflammatory mediators like TNF-α, MCP-1, and NO.[2][3][6][17]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. Inflammatory stimuli can activate a cascade of protein kinases, including p38 and ERK, which in turn activate transcription factors that regulate the expression of inflammatory genes. Naringenin, a closely related flavonoid, has been shown to inhibit the phosphorylation of p38 and ERK in response to LPS stimulation.[2][17][18] This inhibition contributes to the overall anti-inflammatory effect.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 1 hour.[1]

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[1]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay.

-

TNF-α and MCP-1: Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.

-

Data Analysis: Compare the levels of NO, TNF-α, and MCP-1 in the treated groups with the LPS-stimulated control group.

Adiponectin Production Assay in Adipocytes

Objective: To determine the effect of this compound on adiponectin gene expression and secretion in adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Methodology:

-

Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).

-

Treatment: Treat mature 3T3-L1 adipocytes with this compound (e.g., 25-100 µM) for a specified period (e.g., replenished every 2 days).[1]

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of adiponectin, using a suitable housekeeping gene for normalization.

-

-

Protein Secretion Analysis (ELISA):

-

Collect the culture medium from the treated cells.

-

Quantify the concentration of secreted adiponectin in the medium using a specific ELISA kit.[19]

-

Data Analysis: Analyze the fold change in adiponectin mRNA expression and the concentration of secreted adiponectin in treated cells compared to untreated controls.[14]

Quantitative Data Summary

| Biological Activity | Cell Line/Model | Treatment/Concentration | Observed Effect | Reference |

| Anti-inflammatory | RAW 264.7 macrophages | 25-200 µM | Dose-dependent inhibition of MCP-1, TNF-α, and NO production. | [1][6] |

| Anticancer | U87MG human glioblastoma cells | 0-100 µM (48h) | Dose-dependent induction of apoptosis. | [1] |

| Anticancer (in vivo) | U87MG xenograft in mice | 5-80 mg/kg (24 days) | Reduction in tumor volume and weight. | [1] |

| Metabolic Regulation | 3T3-L1 adipocytes | 25-100 µM | Significant increase in adiponectin mRNA levels and protein secretion. | [1] |

| Anti-allergic (in vivo) | CD-1 mice | 0.02% (i.v.) | Inhibition of IgE-mediated passive cutaneous anaphylaxis. | [1] |

| Anti-inflammatory (in vivo) | BALB/c mice | 0.8 mg/kg (p.o., daily) | Reduction of eosinophilic airway inflammation and hyperresponsiveness. | [1] |

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic promise. Its well-documented anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, coupled with its ability to modulate key signaling pathways such as NF-κB and MAPK, make it a compelling subject for further research and development. This guide provides a foundational understanding for scientists aiming to explore the full potential of this natural compound in the context of human health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringenin: A Potential Flavonoid Phytochemical For Diabetes Management – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naringenin chalcone improves adipocyte functions by enhancing adiponectin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iomcworld.com [iomcworld.com]

- 17. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective Elevation of Adiponectin Production by the Natural Compounds Derived from a Medicinal Herb Alleviates Insulin Resistance and Glucose Intolerance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chalcone Synthase Mechanism for Naringenin Chalcone Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chalcone (B49325) synthase (CHS) is a pivotal enzyme in the plant kingdom, positioned at the gateway of the flavonoid biosynthetic pathway. As a Type III polyketide synthase (PKS), CHS catalyzes a series of decarboxylation, condensation, and cyclization reactions to produce the foundational C15 scaffold of flavonoids. The primary product, naringenin (B18129) chalcone, is the precursor to a vast array of secondary metabolites, including flavanones, isoflavones, and anthocyanins, which are crucial for plant development, defense, and pigmentation.[1][2] Understanding the intricate catalytic mechanism of CHS is fundamental for metabolic engineering, drug discovery, and the development of novel bioactive compounds. This guide provides a detailed examination of the CHS structure, its active site architecture, the step-by-step catalytic cycle, relevant quantitative data, and key experimental protocols used in its study.

Enzyme Structure and Active Site Architecture

Chalcone synthase is a homodimeric protein, with each monomer weighing approximately 42-45 kDa.[1][3] Each monomer contains an independent active site, meaning the dimer possesses two functional catalytic centers.[4] The structure of each monomer is composed of an upper and a lower domain. The active site itself is a buried cavity formed at the intersection of these domains and a CoA-binding tunnel.[1][4]

Four specific amino acid residues are critical for the catalytic machinery and are highly conserved across CHS enzymes:[1][4][5]

-

Cys164 (Nucleophile): This cysteine residue acts as the primary nucleophile. Its thiol group forms a covalent thioester bond with the starter molecule and the growing polyketide chain throughout the reaction cycle.[4][6]

-

His303 (General Base): This histidine residue is positioned within hydrogen-bonding distance of Cys164. It functions as a general base, activating the cysteine by accepting a proton to form a highly nucleophilic thiolate-imidazolium ion pair.[4][5][7]

-

Asn336 (Stabilizer): This asparagine residue helps to stabilize reaction intermediates. Along with His303, it forms an "oxyanion hole" that stabilizes the negative charge on the tetrahedral intermediates formed during condensation steps.[2][8]

-

Phe215 (Gatekeeper and Orienting Residue): This phenylalanine residue acts as a "gatekeeper," limiting solvent access to the active site. It also plays a crucial role in orienting substrates and intermediates correctly for the condensation and cyclization reactions.[1][6]

These residues work in concert to orchestrate the complex series of reactions within the confines of the active site cavity.

The Catalytic Mechanism for Naringenin Chalcone Synthesis

The biosynthesis of naringenin chalcone is a multi-step process that begins with one molecule of a starter unit, 4-coumaroyl-CoA, and three molecules of an extender unit, malonyl-CoA.[6][9] The overall reaction catalyzed by CHS is:

1 4-coumaroyl-CoA + 3 Malonyl-CoA → 1 Naringenin Chalcone + 4 CoA + 3 CO₂ [6]

The mechanism can be dissected into four principal phases: Starter Unit Loading, Polyketide Chain Elongation, Cyclization, and Product Release.

Phase 1: Starter Unit Loading

The catalytic cycle is initiated by the binding of the starter molecule, 4-coumaroyl-CoA, to the active site. The thiolate anion of Cys164, activated by His303, performs a nucleophilic attack on the thioester carbonyl of 4-coumaroyl-CoA.[5][8] This results in the formation of a covalent thioester bond between the coumaroyl moiety and Cys164, releasing the first molecule of coenzyme A.[6][8]

Phase 2: Polyketide Chain Elongation (Iterated Three Times)

This phase involves three successive rounds of condensation, each adding a two-carbon unit from malonyl-CoA to the growing polyketide chain. Each round consists of two key steps:

-

Decarboxylation: A molecule of malonyl-CoA binds to the active site. The enzyme facilitates the decarboxylation of malonyl-CoA to generate a reactive acetyl-CoA carbanion (enolate).[1][6] The residues His303 and Asn336 are crucial for stabilizing this intermediate.[8][10]

-

Condensation (Claisen Condensation): The newly formed nucleophilic carbanion attacks the thioester carbonyl of the growing polyketide chain attached to Cys164.[8] This extends the chain by two carbons. The elongated intermediate is then transferred back to the Cys164 residue, preparing the active site for the next round of elongation.[4]

This cycle repeats two more times, ultimately forming a linear tetraketide intermediate covalently bound to the Cys164 residue.[6][11]

Phase 3 & 4: Intramolecular Cyclization and Product Release

Once the full-length tetraketide is assembled, the enzyme folds it into a specific conformation within the active site cavity.[4] The final step is a regiospecific intramolecular Claisen condensation.[6] The nucleophilic methylene (B1212753) group at C6 of the polyketide chain attacks the thioester carbonyl at C1, which is still linked to Cys164.[4][8] This reaction forms the new six-membered A-ring of the chalcone. Ring closure is followed by aromatization, which expels the final product, naringenin chalcone, from the active site and regenerates the free Cys164 thiol, readying the enzyme for another catalytic cycle.[8]

The naringenin chalcone can then be converted to the flavanone (B1672756) naringenin, a reaction that can occur spontaneously but is efficiently and stereospecifically catalyzed in vivo by the enzyme chalcone isomerase (CHI).[9][11]

Quantitative and Kinetic Data

The efficiency and substrate specificity of CHS have been characterized through kinetic studies. The data below is for Chalcone Synthase 2 (CHS2) from Medicago sativa.

| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat / K_m (M⁻¹s⁻¹) |

| Starter Substrates | |||

| p-Coumaroyl-CoA | 1.6 | 1.9 | 1.9 x 10⁶ |

| Feruloyl-CoA | 2.1 | 0.05 | 4.0 x 10⁴ |

| Hexanoyl-CoA | 1.9 | 0.08 | 7.0 x 10⁴ |

| Benzoyl-CoA | 2.6 | 0.05 | 3.2 x 10⁴ |

| Extender Substrate | |||

| Malonyl-CoA | 3.6 | 1.9 | 8.8 x 10⁵ |

Table adapted from Jez et al. (2001) as cited in[1].

Additionally, the reactivity of the catalytic cysteine is significantly enhanced within the active site. The pKa of Cys164 in Medicago sativa CHS was determined to be approximately 5.5, which is substantially lower than that of a free cysteine (~8.7).[2][7] This lowered pKa, facilitated by the interaction with His303, ensures that the cysteine exists predominantly as the reactive thiolate anion at physiological pH.[7][12]

Visualizations of Pathways and Processes

Diagram 1: Naringenin Biosynthesis Pathway

References

- 1. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. webpages.charlotte.edu [webpages.charlotte.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 7. Mechanism of chalcone synthase. pKa of the catalytic cysteine and the role of the conserved histidine in a plant polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Chalcone Synthase | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Naringenin Chalcone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringenin (B18129) chalcone (B49325) (NAC), an open-chain precursor to the flavanone (B1672756) naringenin, is a naturally occurring polyphenol found in various plants, including tomatoes.[1] It has garnered significant scientific interest for its potent biological activities, including anti-inflammatory, anti-allergic, and anticancer properties.[2] A core component of its therapeutic potential lies in its robust antioxidant activity. This document provides a comprehensive technical overview of the in vitro antioxidant capacity of naringenin chalcone, presenting quantitative data, detailed experimental protocols for its assessment, and an examination of the underlying molecular mechanisms and signaling pathways. The information is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel antioxidant-based therapeutics.

Mechanism of Antioxidant Action

The antioxidant activity of naringenin chalcone is primarily attributed to its molecular structure, which facilitates the scavenging of free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). The phenolic hydroxyl (-OH) groups on its aromatic rings are crucial for this activity.

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[3]

-

Electron Transfer (ET): The ET mechanism involves the transfer of an electron from the chalcone to the free radical, followed by proton transfer.[3] This process is fundamental to assays such as the Ferric Reducing Antioxidant Power (FRAP) and ABTS assays.[3]

The antioxidant potential of naringenin chalcone is notably higher than its cyclized form, naringenin. This is because the enzymatic cyclization process eliminates a phenolic hydroxyl group and saturates a C=C double bond, which reduces the molecule's ability to delocalize electrons and donate a hydrogen atom.[3]

Caption: Mechanism of radical scavenging by Naringenin Chalcone.

Quantitative Assessment of Antioxidant Activity

The efficacy of an antioxidant is quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity. Comparative analyses have shown that naringenin chalcone possesses superior antioxidant potential compared to its flavanone derivative, naringenin.[3]

| Assay Type | Compound | IC50 Value | Reference Compound | Reference IC50 |

| DPPH Radical Scavenging | Naringenin Chalcone (NAC) | Lower than Naringenin | Ascorbic Acid | 54.08 µM[4] |

| ABTS Radical Scavenging | Naringenin Chalcone (NAC) | Lower than Naringenin | Ascorbic Acid | 91.21 µM[4] |

| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | Tocopherol | 107.25 µM[5] |

| Superoxide Radical Scavenging | Naringenin | 360.03 µM | Quercetin | 151.10 µM[5] |

| Nitric Oxide Radical Scavenging | Naringenin | 185.6 µM | Vitamin C | 130.42 µM[5] |

| FRAP (Ferric Reducing Power) | Naringenin Chalcone (NAC) | Higher than Naringenin | Trolox | N/A |

| Cupric Ion Reducing Power | Naringenin Chalcone (NAC) | Higher than Naringenin | Trolox | N/A |

Note: Specific IC50 values for Naringenin Chalcone are often presented in comparative terms within the literature. The table reflects the superior activity of NAC compared to naringenin as consistently reported.[3] Values for naringenin are provided for context.[5]

Experimental Protocols for In Vitro Antioxidant Assays

Accurate assessment of antioxidant activity requires standardized experimental protocols. The following sections detail the methodologies for common in vitro assays used to evaluate naringenin chalcone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol.[1]

-

Sample Preparation: Prepare various concentrations of naringenin chalcone (e.g., 15-250 µg/mL) dissolved in a suitable solvent like methanol.[1]

-

Reaction Mixture: In a test tube or microplate well, add 1 mL of the DPPH stock solution to different concentrations of the test compound. Adjust the final volume to 3 mL with methanol.[1]

-

Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance of the mixture at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[4]

-

Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is determined by plotting %RSA against the concentration of the test compound.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[7]

-

Sample Preparation: Prepare various concentrations of naringenin chalcone.

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 5 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[7]

-

Incubation: Mix and incubate for a defined period (e.g., 5-6 minutes) at room temperature.[7]

-

Measurement: Measure the absorbance at 734 nm.[4]

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Methodology:

-

Reagent Preparation: Prepare the FRAP working solution fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8]

-

Incubation of Reagent: Warm the working FRAP solution to 37°C before use.[9]

-

Sample Preparation: Prepare various concentrations of naringenin chalcone. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.[8]

-

Reaction Mixture: Add a small volume of the sample or standard (e.g., 20 µL) to a 96-well microplate, followed by a large volume of the FRAP working solution (e.g., 280 µL).[9]

-

Incubation: Mix and incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[10]

-

Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the standard curve and is expressed as µM of Fe(II) equivalents.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathways in Antioxidant Defense

Beyond direct radical scavenging, flavonoids like naringenin chalcone can exert protective effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to inducers like naringenin, Nrf2 is released from Keap1.[11] It then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis.[11][12] This response enhances the cell's endogenous antioxidant capacity. Studies on naringenin have demonstrated its ability to activate this pathway, suggesting a similar mechanism for its precursor, naringenin chalcone.[11][13]

Caption: Activation of the Nrf2/ARE Antioxidant Signaling Pathway.

Conclusion

Naringenin chalcone demonstrates significant in vitro antioxidant activity, primarily through hydrogen atom and electron transfer mechanisms. Quantitative assays consistently indicate that its open-chain structure confers superior radical scavenging and reducing power compared to its cyclized flavanone form, naringenin. In addition to its direct chemical reactivity with free radicals, naringenin chalcone likely modulates key cellular defense pathways, such as the Nrf2-ARE system, to bolster endogenous antioxidant capabilities. This dual-action profile makes naringenin chalcone a compelling candidate for further investigation in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress-related pathologies. The standardized protocols and comparative data presented in this guide serve as a foundational resource for such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcea.org [ijcea.org]

- 5. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Anti-inflammatory Properties of (E)-Naringenin Chalcone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid predominantly found in tomatoes, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of its anti-inflammatory properties, mechanisms of action, and relevant experimental data. The document summarizes quantitative findings, details experimental protocols for in vitro and in vivo evaluation, and visualizes the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. (E)-Naringenin chalcone (Figure 1) is a polyphenol that has demonstrated significant anti-inflammatory potential.[1][2] This document explores the scientific evidence supporting its role as an inhibitor of key inflammatory mediators and pathways.

Figure 1. Chemical Structure of this compound

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of pro-inflammatory genes.[3]

This compound has been shown to inhibit this pathway, thereby reducing the expression of NF-κB target genes. The proposed mechanism involves the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[3]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway consists of a cascade of protein kinases that regulate a wide range of cellular processes, including inflammation. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] Activation of these kinases, particularly p38 and JNK, by inflammatory stimuli leads to the production of pro-inflammatory cytokines.[4]

Naringenin (B18129), a closely related flavanone, has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[5] By preventing the activation of these kinases, this compound can suppress the downstream signaling that leads to inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 5. Inhibition of LPS induced pro-inflammatory responses in RAW 264.7 macrophage cells by PVP-coated naringenin nanoparticle via down regulation of NF-κB/P38MAPK mediated stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Naringenin Chalcone vs. Naringenin: A Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringenin (B18129), a flavanone (B1672756) abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often hampered by low oral bioavailability. (E)-Naringenin chalcone (B49325), an open-chain isomer of naringenin found in tomatoes, presents an alternative therapeutic candidate. This technical guide provides an in-depth comparison of the bioavailability of (E)-naringenin chalcone and naringenin, drawing upon available preclinical and clinical data. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated metabolic and signaling pathways to inform future research and drug development efforts. While direct comparative studies are limited, this guide synthesizes existing evidence to offer a comprehensive overview for the scientific community.

Introduction

Naringenin (4',5,7-trihydroxyflavanone) is a well-studied flavonoid with a range of biological properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Its clinical utility, however, is challenged by poor water solubility and extensive first-pass metabolism, leading to low oral bioavailability, estimated to be around 15% in humans[1]. This compound, the biosynthetic precursor to naringenin, is an open-ring flavanone. The structural difference, particularly the α,β-unsaturated carbonyl group in the chalcone, may influence its absorption, metabolism, and biological activity, including the activation of the Nrf2-Keap1 antioxidant response pathway[2]. This guide aims to provide a detailed comparison of the bioavailability of these two compounds.

Comparative Bioavailability and Pharmacokinetics

A direct, head-to-head clinical study comparing the bioavailability of pure this compound and naringenin at equivalent doses has not been identified in the current literature. However, by examining data from separate studies in both humans and animal models, a comparative overview can be assembled. It is crucial to acknowledge the limitations of comparing data across different study designs, dosages, and subject populations.

Human Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound in humans is sparse and is primarily derived from studies involving the consumption of tomato products, where it is naturally present alongside naringenin and its glycoside, naringin (B1676962). In contrast, naringenin has been studied more extensively as a pure compound in clinical trials.

Table 1: Human Pharmacokinetic Parameters of this compound and Naringenin

| Compound | Dose | Cmax | Tmax | AUC | Study Population | Source |

| This compound (conjugated) | 17.3 mg (from 600g of tomatoes) | ~0.5 nmol/L | ~3 h | - | Healthy men (n=10) | [3] |

| This compound (free) | 17.3 mg (from 600g of tomatoes) | ~0.8 nmol/L | ~1 h | - | Healthy men (n=10) | [3] |

| Naringenin | 150 mg (whole orange extract) | 15.76 ± 7.88 µM | 3.17 ± 0.74 h | 67.61 ± 24.36 µM·h | Healthy adults (n=18) | [4] |

| Naringenin | 600 mg (whole orange extract) | 48.45 ± 7.88 µM | 2.41 ± 0.74 h | 199.05 ± 24.36 µM·h | Healthy adults (n=18) | [4] |

Note: The data for this compound is from a study where it was co-administered with naringenin (0.2 mg) and naringin (195 mg) from a natural source, which may influence its absorption and metabolism. A direct comparison of bioavailability based on this data is therefore challenging.

Preclinical Pharmacokinetic Data (Rat Models)

Animal studies provide further insights into the pharmacokinetic profiles of these compounds.

Table 2: Rat Pharmacokinetic Parameters of this compound Metabolite and Naringenin

| Compound | Dose | Cmax | Tmax | AUC | Source |

| Naringenin Chalcone-2'-O-β-D-glucuronide | - | - | 1 h | - | [5][6] |

| Naringenin Sulfates | 184 µmol/kg (oral) | ~1.6x that of glucuronides | - | ~3x that of glucuronides | [7] |

| Naringenin Glucuronides | 184 µmol/kg (oral) | - | - | - | [7] |

Note: The study on orally administered naringenin chalcone in rats primarily identified and quantified its glucuronidated metabolite in plasma, with a Tmax of 1 hour[5][6]. For oral naringenin administration in rats, the major circulating forms are sulfates and glucuronides, with sulfates showing higher systemic exposure[7].

Metabolism and In Vivo Conversion

A critical factor in comparing the bioavailability of this compound and naringenin is the potential for in vivo cyclization of the chalcone to its flavanone form.

Metabolic Pathways

Naringenin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, in the intestine and liver[1]. The major circulating metabolites are naringenin glucuronides and sulfates[7].

This compound is also subject to metabolism. In rats, the primary metabolite detected in plasma after oral administration is naringenin chalcone-2'-O-β-D-glucuronide[5][6]. Interestingly, metabolites of naringenin (naringenin-7-O-β-D-glucuronide and naringenin-4'-O-β-D-glucuronide) were also detected in the urine, suggesting that orally administered naringenin chalcone can cyclize to form naringenin in vivo, which is then further metabolized[5][6].

Figure 1. Metabolic fate of orally administered this compound.

Signaling Pathway Activation: The Nrf2-Keap1 System

The α,β-unsaturated carbonyl moiety of chalcones makes them electrophilic and capable of interacting with nucleophilic cysteine residues on proteins. This is a key mechanism by which chalcones can activate the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes.

Figure 2. Activation of the Nrf2-Keap1 pathway by this compound.

Experimental Protocols

This section details the methodologies employed in key studies cited in this guide to provide a framework for future research.

Human Bioavailability Study of this compound from Cherry Tomatoes

-

Study Design: A single-dose, open-label study in 10 healthy male volunteers.

-

Intervention: Ingestion of 600 grams of cherry tomatoes, providing 17.3 mg of this compound, 0.2 mg of naringenin, and 195 mg of naringin.

-

Sample Collection: Blood samples were collected at 0, 0.5, 1, 3, and 6 hours post-consumption.

-

Analytical Method: Plasma concentrations of free and conjugated naringenin and naringenin chalcone (glucuronides and sulfates) were analyzed by UHPLC-QTOF-MS.

-

Source: [3]

Human Pharmacokinetic Study of Naringenin

-

Study Design: A randomized, controlled, single-ascending-dose, crossover clinical trial.

-

Intervention: Oral administration of 150 mg and 600 mg doses of naringenin from a whole orange extract to 18 healthy adults.

-

Sample Collection: Blood samples were drawn over a 24-hour period.

-

Analytical Method: Serum naringenin concentrations were measured.

-

Pharmacokinetic Analysis: Cmax, Tmax, AUC, and half-life were determined.

-

Source: [4]

Oral Administration and Metabolite Identification of this compound in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Intervention: Oral administration of this compound.

-

Sample Collection: Plasma and urine were collected.

-

Analytical Method: HPLC, LC-MS, and NMR were used to identify and quantify metabolites.

-

Key Finding: Naringenin chalcone-2'-O-β-D-glucuronide was the major metabolite in plasma, with a Tmax of 1 hour.

Figure 3. Workflow of key bioavailability and metabolism studies.

Discussion and Future Directions

The available evidence suggests that both naringenin and this compound are orally bioavailable, but their pharmacokinetic profiles and metabolic fates differ. Naringenin exhibits dose-proportional pharmacokinetics in humans, with extensive phase II metabolism. This compound is also absorbed, but its bioavailability appears to be low, and it undergoes both direct conjugation and cyclization to naringenin followed by further metabolism.

The activation of the Nrf2-Keap1 pathway by this compound is a key differentiator that may confer unique therapeutic advantages, particularly in conditions associated with oxidative stress. However, the extent to which this occurs in vivo at nutritionally relevant doses needs further investigation.

To provide a definitive comparison of the bioavailability of these two compounds, the following studies are recommended:

-

A head-to-head, crossover pharmacokinetic study in humans and/or a relevant animal model, administering equimolar doses of pure this compound and naringenin.

-

In vivo studies to quantify the rate and extent of cyclization of this compound to naringenin.

-

Further investigation into the dose-dependent activation of the Nrf2-Keap1 pathway by this compound in vivo.

Conclusion

Both naringenin and this compound are promising flavonoids with distinct pharmacokinetic profiles and potential mechanisms of action. While naringenin's bioavailability is better characterized, the unique ability of this compound to activate the Nrf2 pathway warrants further investigation into its therapeutic potential. This technical guide provides a foundation for researchers and drug development professionals to design and execute studies that will further elucidate the comparative bioavailability and biological activities of these two closely related compounds.

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantification of metabolites of orally administered naringenin chalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jfda-online.com [jfda-online.com]

Spontaneous Cyclization of Naringenin Chalcone to Naringenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of naringenin (B18129) chalcone (B49325) to its flavanone (B1672756) isomer, naringenin, is a pivotal reaction in flavonoid biosynthesis and a significant consideration in the stability and bioavailability of chalcone-based therapeutic agents. This technical guide provides an in-depth exploration of the core principles governing this spontaneous transformation. It elucidates the underlying chemical mechanisms, kinetic parameters, and the influence of environmental factors such as pH and temperature. Detailed experimental protocols for synthesizing, purifying, and monitoring the cyclization reaction using High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Furthermore, this guide presents quantitative data in structured tables and visualizes key pathways and workflows using the DOT language to facilitate a comprehensive understanding for researchers in flavonoid chemistry, pharmacology, and drug development.

Introduction

Naringenin chalcone (specifically, 2′,4,4′,6′-tetrahydroxychalcone) is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of flavonoids in plants.[1] This open-chain polyphenol can undergo a spontaneous intramolecular Michael-type addition to form the cyclic flavanone, naringenin. While this cyclization can occur spontaneously, it is often catalyzed in biological systems by the enzyme chalcone isomerase (CHI).[2][3] The equilibrium between the chalcone and flavanone forms is crucial as it dictates the biological activity profile and pharmacokinetic properties of these compounds. Understanding the dynamics of this spontaneous conversion is therefore essential for the accurate in vitro and in vivo assessment of naringenin chalcone and its derivatives, as well as for the development of stable formulations for therapeutic applications.

Chemical Mechanism and Kinetics

The spontaneous cyclization of naringenin chalcone to naringenin is an intramolecular 6-exo-tet conjugate addition reaction. The reaction is initiated by the deprotonation of the 2'-hydroxyl group of the A-ring, forming a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone system, leading to the formation of a carbanion intermediate. Subsequent protonation of this intermediate yields the flavanone ring system of naringenin.